N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19(3,13-20)22-18(23)12-21-17-11-7-10-16(17)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,21H,7,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURCEIDBIVWQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1CCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
However, cyano-containing analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicity data, limiting direct comparisons .
Steric Effects: The 2-phenylcyclopentyl group introduces significant steric hindrance compared to smaller substituents like m-tolyl or methylquinoxaline. This could affect binding to biological targets, as seen in cyclobutyl-containing analogs where steric bulk modulates activity .
Pharmacophore Mapping: Acetamide derivatives with electron-withdrawing groups (e.g., –Br, –Cl, –NO2) exhibit enhanced antimicrobial activity due to improved electrophilicity . The target compound’s cyano group may mimic this effect, though experimental validation is needed.
Antimicrobial Potential
N-(Substituted phenyl)-2-chloroacetamides show potent activity against S. aureus, E. coli, and C. albicans, with MICs as low as 13 µmol/L . The target compound’s phenylcyclopentyl group may enhance binding to bacterial targets through hydrophobic interactions, but the absence of electron-withdrawing groups (e.g., –Cl, –NO2) might reduce efficacy compared to halogenated analogs.
Anticonvulsant and Anticancer Activity
Acetamides with benzofuran or benzothiazole moieties exhibit anticonvulsant (ED50: 0.055–0.259 mmol/kg) and anticancer activity, attributed to their ability to mimic pharmacophores of established drugs like phenytoin .
Physicochemical Properties
- logP: Derivatives with higher logP (e.g., halogenated acetamides) show improved antimicrobial activity due to enhanced membrane penetration . The target compound’s logP is likely elevated by the cyano and phenyl groups, though exact values require computational or experimental determination.
- Hydrogen Bonding: The amide and cyano groups provide hydrogen-bond acceptor/donor sites, critical for target engagement. This aligns with the role of hydrogen bonding in stabilizing crystal structures and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
